molecular formula C18H21ClN2O2S B11127395 5-(2-chlorophenyl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-methyl-1,3-thiazole-4-carboxamide

5-(2-chlorophenyl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B11127395
M. Wt: 364.9 g/mol
InChI Key: NVSHSLMYPQCXGB-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-methyl-1,3-thiazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a chlorophenyl group, and a tetrahydropyran moiety, making it a unique structure for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-methyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the chlorophenyl group and the tetrahydropyran moiety. Common reagents used in these reactions include thionyl chloride, 2-chlorobenzaldehyde, and 2,2-dimethyltetrahydrofuran. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-quality compounds suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-methyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst selection playing crucial roles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

5-(2-chlorophenyl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its unique structure and potential bioactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorophenyl)-N-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methyl-1,3-thiazole-4-carboxamide
  • 5-(2-chlorophenyl)-N-(2,2-dimethyl-1,3-oxathiolan-4-yl)-2-methyl-1,3-thiazole-4-carboxamide

Uniqueness

Compared to similar compounds, 5-(2-chlorophenyl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-methyl-1,3-thiazole-4-carboxamide exhibits unique structural features, such as the tetrahydropyran moiety, which may contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C18H21ClN2O2S

Molecular Weight

364.9 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-(2,2-dimethyloxan-4-yl)-2-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C18H21ClN2O2S/c1-11-20-15(16(24-11)13-6-4-5-7-14(13)19)17(22)21-12-8-9-23-18(2,3)10-12/h4-7,12H,8-10H2,1-3H3,(H,21,22)

InChI Key

NVSHSLMYPQCXGB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2Cl)C(=O)NC3CCOC(C3)(C)C

Origin of Product

United States

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